molecular formula C25H30FN5O2S B286123 N-[1-(4-ethyl-5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide

N-[1-(4-ethyl-5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide

Cat. No. B286123
M. Wt: 483.6 g/mol
InChI Key: NDLVCTIWANFDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-ethyl-5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of triazole derivatives and has shown promising results in various research studies.

Mechanism of Action

The exact mechanism of action of N-[1-(4-ethyl-5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide is not yet fully understood. However, it is believed to act by inhibiting certain enzymes or proteins involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(4-ethyl-5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in neurodegenerative diseases, and inhibit the growth of certain bacteria and viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(4-ethyl-5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide in lab experiments is its high potency and specificity. It has also been found to be relatively stable under various experimental conditions. However, one limitation is that it may not be suitable for certain types of experiments due to its chemical properties.

Future Directions

There are several future directions for the research on N-[1-(4-ethyl-5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide. One potential direction is to further explore its potential applications in cancer therapy, particularly in combination with other drugs. Another direction is to investigate its effects on other diseases, such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand its mechanism of action and to optimize its chemical properties for use in various experimental settings.
In conclusion, N-[1-(4-ethyl-5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide is a promising compound for scientific research purposes. Its potential applications in various research fields and its biochemical and physiological effects make it a valuable tool for investigating disease mechanisms and developing new therapies.

Synthesis Methods

The synthesis of N-[1-(4-ethyl-5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide involves several steps. The starting material for the synthesis is 4-ethyl-5-mercapto-1,2,4-triazole-3-carboxylic acid, which is converted to the corresponding acid chloride. This acid chloride is then reacted with 2-(2-ethylanilino)-2-oxoethylthiol to obtain the desired intermediate. The final step involves the reaction of this intermediate with 4-fluorobenzoyl chloride to yield the target compound.

Scientific Research Applications

N-[1-(4-ethyl-5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in the areas of cancer research, neurodegenerative diseases, and infectious diseases.

properties

Molecular Formula

C25H30FN5O2S

Molecular Weight

483.6 g/mol

IUPAC Name

N-[1-[4-ethyl-5-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]-2-methylpropyl]-4-fluorobenzamide

InChI

InChI=1S/C25H30FN5O2S/c1-5-17-9-7-8-10-20(17)27-21(32)15-34-25-30-29-23(31(25)6-2)22(16(3)4)28-24(33)18-11-13-19(26)14-12-18/h7-14,16,22H,5-6,15H2,1-4H3,(H,27,32)(H,28,33)

InChI Key

NDLVCTIWANFDQI-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC)C(C(C)C)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC)C(C(C)C)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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